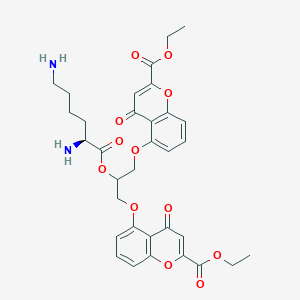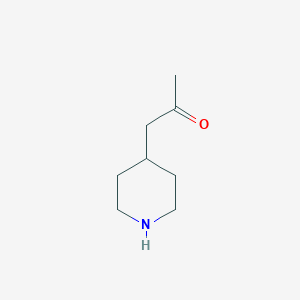
Ethyl 2-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxypiperidine-1-carboxylate, also known as Ethyl piperidine-2-carboxylate, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in the field of medicinal chemistry due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is not fully understood. However, it is believed to act as a modulator of various receptors in the brain. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. It is believed that the compound enhances the activity of these receptors, leading to increased neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and pleasure. It has also been shown to increase serotonin levels, which can lead to improved mood and decreased anxiety. Additionally, it has been shown to increase norepinephrine levels, which can lead to increased alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for medicinal chemists. Additionally, it has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers studying the brain and nervous system.
One of the limitations of using Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new ligands for various receptors in the brain. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion:
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is a valuable tool for scientific research. It is widely used in the field of medicinal chemistry and has various biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and potential toxicity, it has many potential applications in the development of new drugs and ligands for various receptors in the brain.
Méthodes De Synthèse
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is synthesized by reacting piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of potential drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound is also used in the synthesis of ligands for various receptors such as dopamine receptors, serotonin receptors, and adrenergic receptors.
Propriétés
Numéro CAS |
111054-63-8 |
|---|---|
Nom du produit |
Ethyl 2-hydroxypiperidine-1-carboxylate |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl 2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h7,10H,2-6H2,1H3 |
Clé InChI |
MVCBQXURYVKZOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCCCC1O |
SMILES canonique |
CCOC(=O)N1CCCCC1O |
Synonymes |
1-Piperidinecarboxylic acid, 2-hydroxy-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)




